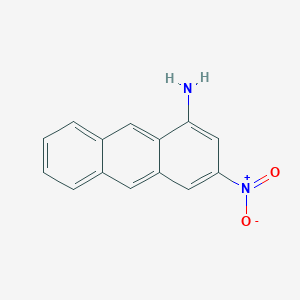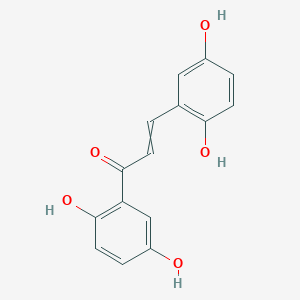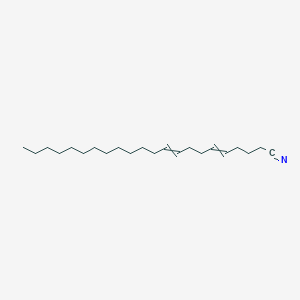![molecular formula C22H27NSi B14251338 4-Pentenenitrile, 4-[[(1,1-dimethylethyl)diphenylsilyl]methyl]- CAS No. 374572-27-7](/img/structure/B14251338.png)
4-Pentenenitrile, 4-[[(1,1-dimethylethyl)diphenylsilyl]methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Pentenenitrile, 4-[[(1,1-dimethylethyl)diphenylsilyl]methyl]- is a chemical compound with the molecular formula C20H25NSi. It is a nitrile derivative that features a pentenenitrile group attached to a silyl-protected benzyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Pentenenitrile, 4-[[(1,1-dimethylethyl)diphenylsilyl]methyl]- can be synthesized through a multi-step process involving the protection of benzyl alcohol with tert-butyldiphenylsilyl chloride, followed by the introduction of the pentenenitrile group. The reaction conditions typically involve the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety and cost-effectiveness in an industrial setting.
Chemical Reactions Analysis
Types of Reactions
4-Pentenenitrile, 4-[[(1,1-dimethylethyl)diphenylsilyl]methyl]- undergoes various types of chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines.
Substitution: The silyl-protected benzyl group can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a catalyst are commonly used.
Substitution: Reagents like halogens (e.g., Br2) and nucleophiles (e.g., NaOH) are used under appropriate conditions.
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
4-Pentenenitrile, 4-[[(1,1-dimethylethyl)diphenylsilyl]methyl]- has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Pentenenitrile, 4-[[(1,1-dimethylethyl)diphenylsilyl]methyl]- involves its reactivity with various chemical reagents. The nitrile group can participate in nucleophilic addition reactions, while the silyl-protected benzyl group can undergo deprotection to reveal reactive sites for further chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Similar Compounds
3-Pentenenitrile: A similar nitrile compound with a different position of the double bond.
Benzyl cyanide: A nitrile compound with a benzyl group instead of a silyl-protected benzyl group.
4-Pentynenitrile: A nitrile compound with a triple bond instead of a double bond.
Uniqueness
4-Pentenenitrile, 4-[[(1,1-dimethylethyl)diphenylsilyl]methyl]- is unique due to its combination of a pentenenitrile group and a silyl-protected benzyl group. This structure provides distinct reactivity and potential for diverse chemical transformations, making it valuable in various research and industrial applications.
Properties
CAS No. |
374572-27-7 |
|---|---|
Molecular Formula |
C22H27NSi |
Molecular Weight |
333.5 g/mol |
IUPAC Name |
4-[[tert-butyl(diphenyl)silyl]methyl]pent-4-enenitrile |
InChI |
InChI=1S/C22H27NSi/c1-19(12-11-17-23)18-24(22(2,3)4,20-13-7-5-8-14-20)21-15-9-6-10-16-21/h5-10,13-16H,1,11-12,18H2,2-4H3 |
InChI Key |
KVTNXTZGFZWPEB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](CC(=C)CCC#N)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzoic acid, 5-[(4-carboxyphenyl)methoxy]-2-(2-mercaptoethyl)-](/img/structure/B14251255.png)
![Butanediamide, N,N-dimethyl-N'-[4-(methylamino)-4-oxobutyl]-](/img/structure/B14251281.png)
![N-[4-[4-(3-Chlorophenyl)-2-[4-(methylthio)phenyl]-1,3-thiazol-5-YL]-2-pyridyl]propionamide](/img/structure/B14251300.png)
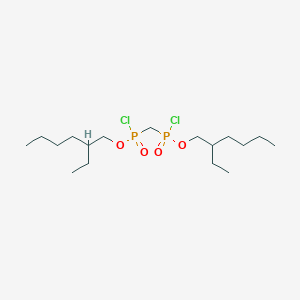
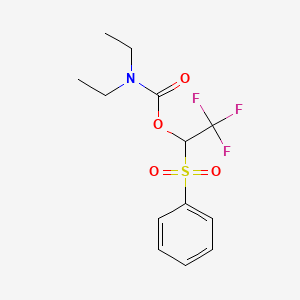
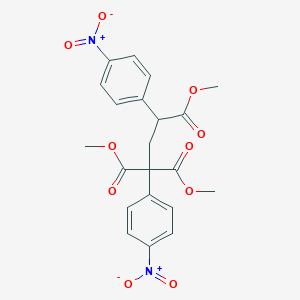
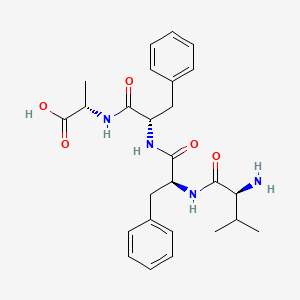

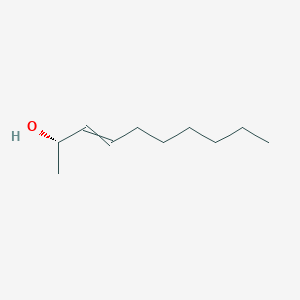
![2,2-dimethyl-1-[(2S,3S)-3-phenyloxiran-2-yl]propan-1-one](/img/structure/B14251335.png)
